

A Technical Guide to the Phenolic and Flavonoid Content of Equisetum Extracts

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Compound of Interest

Compound Name: *Horsetail*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phenolic and flavonoid content found in extracts of various Equisetum species, commonly known as **horsetail**. The genus Equisetum is of significant interest due to its long-standing use in traditional medicine and its rich composition of bioactive compounds.^[1] This document summarizes quantitative data, details common experimental protocols for extraction and quantification, and illustrates key workflows relevant to the analysis of these potent phytochemicals.

Quantitative Analysis of Phenolic and Flavonoid Content

The concentration of total phenolics and flavonoids in Equisetum extracts varies considerably depending on the species, the part of the plant used, the solvent chosen for extraction, and the specific analytical method employed.^{[2][3]} The following tables present a consolidated summary of quantitative data from various studies.

Table 1: Total Phenolic Content (TPC) in Equisetum Extracts

Equisetum Species	Plant Part	Extraction Solvent	Total Phenolic Content	Reference
E. arvense	Aerial Parts	n-Butanol	96.4 mg/g of dry extract	[4]
E. arvense	Aerial Parts	Ethyl Acetate	26.4 mg/g of dry extract	[4]
E. arvense	Aerial Parts	Water	15.4 mg/g of dry extract	[4]
E. arvense	Aerial Parts	Ethanol	257 ± 29 mg GAE/g	[5]
E. arvense	Aerial Parts	Ethanol-Water	220 ± 12 mg GAE/g	[5]
E. arvense	Aerial Parts	Methanol	196 ± 3 mg GAE/g	[5]
E. arvense	Aerial Parts	Water	63 ± 1 mg GAE/g	[5]
E. arvense	-	Ethanol	355.8 mg GAE/g	[6]
E. telmateia	Aerial Parts	Various (Methanol, Acetone, etc.)	129.0 - 262.7 mg GA/g	[7][8]
E. telmateia	Aerial Parts	Methanol	262.7 mg GA/g	[9]
E. hyemale	Aerial Parts	40% Ethanol	41.9 ± 2.4 mg GAE/g	[10]
E. ramosissimum	Aboveground Parts	Ethanol	161.30 ± 3.51 mg/g	[11]
E. ramosissimum	Aboveground Parts	Methanol	199.11 ± 1.96 mg/g	[11]

GAE: Gallic Acid Equivalents; GA: Gallic Acid.

Table 2: Total Flavonoid Content (TFC) in Equisetum Extracts

Equisetum Species	Plant Part	Extraction Solvent	Total Flavonoid Content	Reference
E. arvense	Aerial Parts	n-Butanol	135.01 mg/g of dry extract	[12]
E. arvense	Aerial Parts	Water	4.89 mg/g of dry extract	[12][13]
E. telmateia	Aerial Parts	Various (Methanol, Acetone, etc.)	112.6 - 199.8 mg RU/g	[7][8]
E. hyemale	Aerial Parts	40% Ethanol	5.5 ± 2.7 mg QE/g	[10]
E. ramosissimum	Aboveground Parts	Ethanol	119.00 ± 1.60 mg/g	
E. ramosissimum	Aboveground Parts	Methanol	103.61 ± 2.39 mg/g	[11]

RU: Rutin Equivalents; QE: Quercetin Equivalents.

Experimental Protocols

Accurate quantification of phenolic and flavonoid content is crucial for research and development. The following sections detail the standard methodologies for sample preparation and analysis.

Preparation of Equisetum Extracts

The choice of solvent and extraction method significantly impacts the yield and profile of extracted phytochemicals.[2][3]

General Protocol for Solvent Extraction:

- **Sample Preparation:** The aerial parts (sterile stems) of the Equisetum plant are collected, washed, and dried (e.g., air-dried, freeze-dried, or oven-dried at a low temperature like 40°C) to prevent enzymatic degradation of phenolic compounds. The dried plant material is then ground into a fine powder.[\[3\]](#)[\[14\]](#)
- **Extraction:** A specific mass of the powdered plant material (e.g., 10-15 g) is mixed with a defined volume of solvent (e.g., 150 mL).[\[3\]](#) Common solvents include methanol, ethanol, acetone, ethyl acetate, water, or mixtures thereof (e.g., 80% methanol).[\[2\]](#)
- **Extraction Techniques:**
 - **Maceration:** The plant powder is soaked in the solvent at room temperature for an extended period (e.g., 72 hours) with occasional agitation.[\[3\]](#)
 - **Soxhlet Extraction:** The plant powder is placed in a thimble and continuously extracted with a cycling fresh solvent for several hours (e.g., 8 hours).[\[3\]](#)
 - **Ultrasound-Assisted Extraction (UAE):** The mixture is sonicated for a specific duration and temperature to enhance cell wall disruption and solvent penetration.[\[2\]](#)[\[15\]](#)
- **Filtration and Concentration:** The resulting mixture is filtered (e.g., using filter paper) to separate the extract from the solid plant residue. The solvent is then evaporated from the filtrate, often under reduced pressure using a rotary evaporator, to yield a dried crude extract.[\[3\]](#)[\[14\]](#)
- **Storage:** The final dried extract is stored in a cool, dark, and dry place (e.g., at 4°C) until analysis.[\[8\]](#)

Determination of Total Phenolic Content (TPC)

The Folin-Ciocalteu method is the most widely used spectrophotometric assay for determining total phenolic content.[\[5\]](#)[\[16\]](#) The principle is based on the oxidation of phenolic compounds by the Folin-Ciocalteu reagent (a mixture of phosphotungstate and phosphomolybdate) under alkaline conditions, which results in the formation of a blue-colored complex.[\[17\]](#)[\[18\]](#) The intensity of the blue color is proportional to the concentration of phenolic compounds.

Protocol:

- Reagent Preparation:
 - Folin-Ciocalteu Reagent: Typically diluted (e.g., 1:10 with distilled water) before use.[\[5\]](#)
 - Sodium Carbonate (Na_2CO_3) Solution: A saturated or specific concentration solution (e.g., 7.5% w/v) is prepared in distilled water.[\[5\]](#)[\[19\]](#)
 - Gallic Acid Standard: A stock solution of gallic acid is prepared, from which a series of standard dilutions are made to create a calibration curve.[\[5\]](#)
- Assay Procedure:
 - An aliquot of the plant extract solution (e.g., 0.1 mL or 0.5 mL) is mixed with the diluted Folin-Ciocalteu reagent (e.g., 2.5 mL).[\[5\]](#)[\[20\]](#)
 - The mixture is allowed to stand for a short incubation period (e.g., 3-8 minutes).[\[5\]](#)[\[19\]](#)
 - The sodium carbonate solution (e.g., 2 mL) is added to the mixture to provide the alkaline medium necessary for the color development.[\[5\]](#)
 - The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 1-2 hours).[\[5\]](#)[\[21\]](#)
- Measurement: The absorbance of the resulting blue solution is measured using a spectrophotometer at a wavelength of approximately 760-765 nm against a blank.[\[5\]](#)[\[16\]](#)
- Quantification: The total phenolic content of the extract is calculated from the calibration curve prepared with gallic acid standards and is typically expressed as milligrams of gallic acid equivalents per gram of dry extract (mg GAE/g).[\[5\]](#)[\[21\]](#)

Determination of Total Flavonoid Content (TFC)

The aluminum chloride (AlCl_3) colorimetric method is a common and straightforward assay for determining total flavonoid content.[\[22\]](#)[\[23\]](#) The principle is based on the formation of a stable complex between aluminum chloride and the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols. This complexation results in a colored product, the absorbance of which is measured.[\[22\]](#)

Protocol:

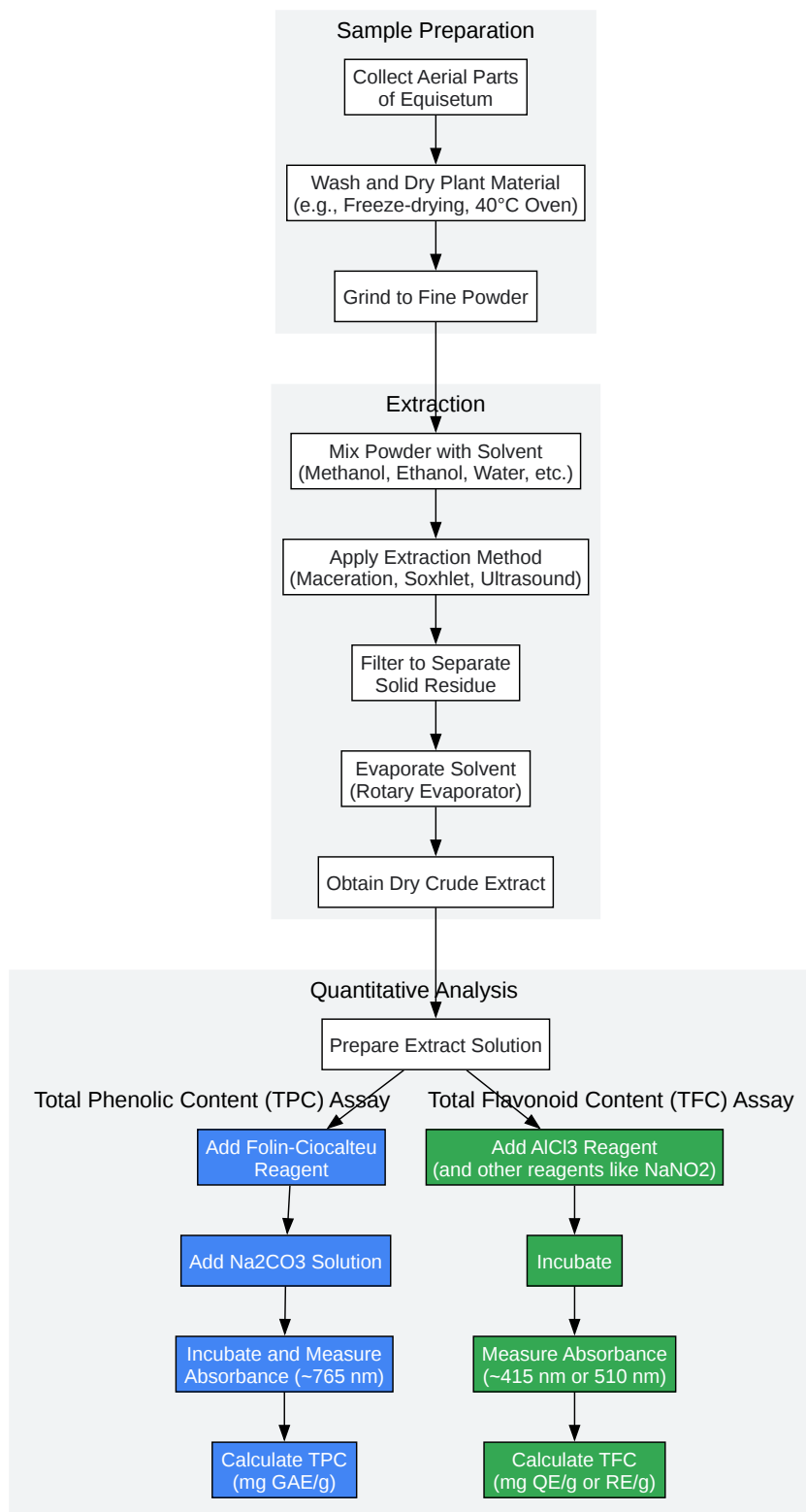
- Reagent Preparation:
 - Aluminum Chloride (AlCl_3) Solution: A solution of AlCl_3 (e.g., 2% or 10%) is prepared in a suitable solvent like methanol or water.[\[14\]](#)[\[24\]](#)
 - Sodium Nitrite (NaNO_2) Solution: A 5% solution is often used in an initial reaction step.[\[24\]](#)
 - Sodium Hydroxide (NaOH) Solution: A 1 M solution may be used to increase the absorbance of the final complex.[\[24\]](#)
 - Standard Solution: A stock solution of a standard flavonoid, such as quercetin or rutin, is prepared and serially diluted to create a calibration curve.[\[14\]](#)[\[24\]](#)
- Assay Procedure:
 - An aliquot of the plant extract (e.g., 0.25 mL) is mixed with distilled water and sodium nitrite solution.[\[24\]](#)
 - After a short incubation (e.g., 5 minutes), the aluminum chloride solution is added.[\[24\]](#)
 - Following another incubation period (e.g., 5-10 minutes), sodium hydroxide is added to the mixture.[\[24\]](#)
 - The final volume is made up with distilled water, and the mixture is shaken.
- Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 415 nm or 510 nm against a reagent blank.[\[20\]](#)[\[22\]](#)[\[24\]](#)
- Quantification: The total flavonoid content is determined from the standard curve and expressed as milligrams of quercetin equivalents (QE) or rutin equivalents (RE) per gram of dry extract (mg QE/g or mg RE/g).[\[14\]](#)[\[24\]](#)

Visualized Workflows and Relationships

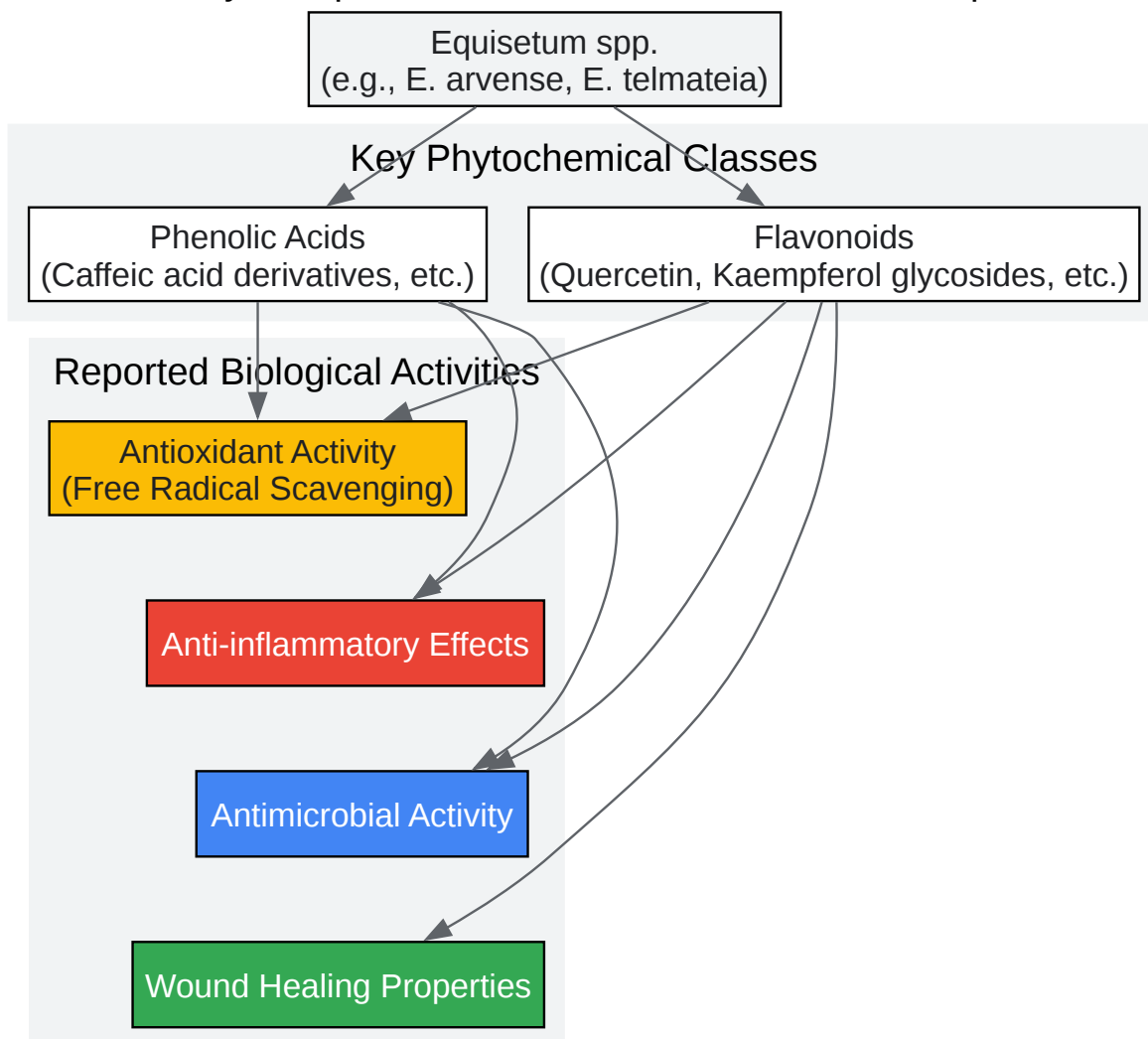
Diagrams created using Graphviz provide a clear visual representation of the experimental processes and the logical connections between the chemical constituents of Equisetum and

their biological significance.

Experimental Workflow for TPC and TFC Analysis of Equisetum Extracts



Bioactivity of Equisetum Phenolic and Flavonoid Compounds



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